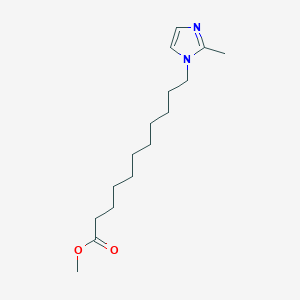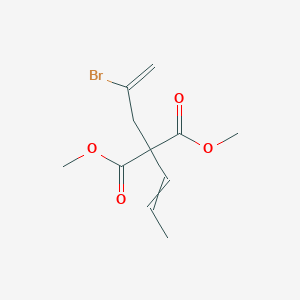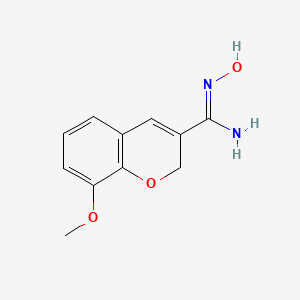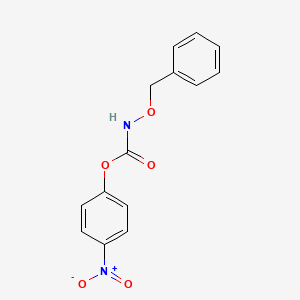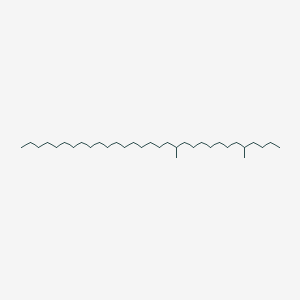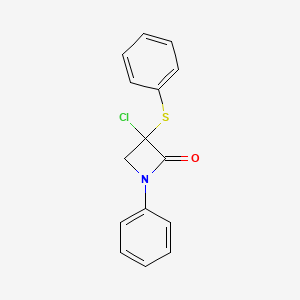
3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings that are known for their biological and pharmacological activities. This compound is characterized by the presence of a chloro group, a phenyl group, and a phenylsulfanyl group attached to the azetidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the azetidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated azetidinones.
Substitution: Azetidinones with various nucleophilic groups replacing the chloro group.
Applications De Recherche Scientifique
3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-(phenylsulfanyl)-2-propanol: Similar in structure but with a different functional group arrangement.
1-(Isopropylamino)-3-(phenylsulfanyl)-2-propanol: Contains an isopropylamino group instead of a chloro group.
2-(4-Chloro-phenylsulfanyl)-3-phenyl-propenal: Similar in having a phenylsulfanyl group but with a different core structure.
Uniqueness
3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one is unique due to its azetidinone ring structure, which imparts specific biological activities not commonly found in other similar compounds. Its combination of chloro, phenyl, and phenylsulfanyl groups also contributes to its distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
83375-59-1 |
|---|---|
Formule moléculaire |
C15H12ClNOS |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
3-chloro-1-phenyl-3-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C15H12ClNOS/c16-15(19-13-9-5-2-6-10-13)11-17(14(15)18)12-7-3-1-4-8-12/h1-10H,11H2 |
Clé InChI |
VNTPXKMMLDGSNV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N1C2=CC=CC=C2)(SC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



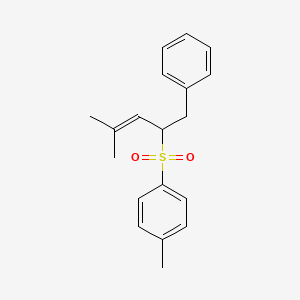
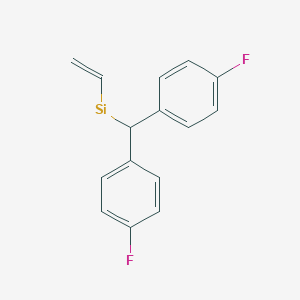
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
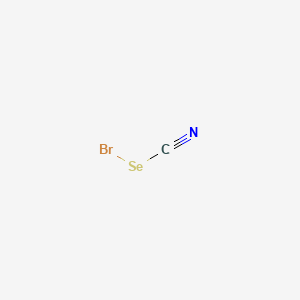
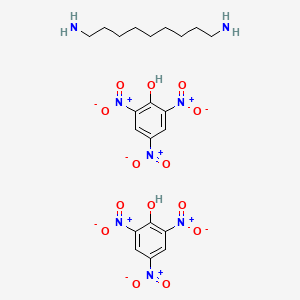
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
